3-((1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated the utility of heterocyclic compounds, including pyrazines and pyrimidines, in various fields such as pharmaceuticals, materials science, and agriculture. The compound 3-((1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, due to its structural complexity and functional groups, could play a crucial role in synthesizing novel heterocyclic structures with potential biological activities. Similar compounds have been explored for their antimicrobial and anticancer properties through the synthesis of new pyridines, pyrazoles, and pyrimidines, which have shown significant biological activity against a range of pathogens and cancer cell lines (Černuchová et al., 2005), (Elewa et al., 2021).
Antimicrobial and Anticancer Activities
Compounds structurally related to this compound have been evaluated for their antimicrobial and anticancer activities. The synthesis of novel heterocyclic compounds containing sulfonamido moieties has indicated promising antibacterial properties, suggesting the potential of such compounds in developing new antimicrobial agents (Azab et al., 2013). Additionally, the exploration of arylazopyrazole pyrimidone clubbed heterocyclic compounds for their antimicrobial activity underscores the importance of structural diversity in enhancing biological efficacy (Sarvaiya et al., 2019).
Corrosion Inhibition
Beyond biological activities, derivatives of pyrazine carbonitriles, including compounds similar to this compound, have been studied for their potential as corrosion inhibitors. For instance, the corrosion inhibition effect of aryl pyrazolo pyridines on copper in hydrochloric acid systems has been investigated, showcasing the multifaceted applications of such compounds in industrial settings (Sudheer & Quraishi, 2015).
Mechanism of Action
The compound also contains a sulfonyl group attached to the pyrrolidine ring, which could potentially increase the compound’s reactivity and selectivity towards its targets . The ethoxy and methyl groups attached to the phenyl ring could potentially enhance the compound’s lipophilicity, which could improve its ability to cross cell membranes and increase its bioavailability .
The compound’s pharmacokinetics would depend on various factors, including its chemical structure, formulation, route of administration, and the patient’s physiological condition. In general, the compound would need to be absorbed into the body, distributed to its site of action, metabolized, and eventually excreted .
The compound’s action environment would depend on the specific biological context in which it is used. Factors such as pH, temperature, presence of other molecules, and cellular conditions could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
3-[1-(4-ethoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-3-25-17-5-4-15(10-13(17)2)27(23,24)22-9-6-14(12-22)26-18-16(11-19)20-7-8-21-18/h4-5,7-8,10,14H,3,6,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLMXAPAJQFXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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